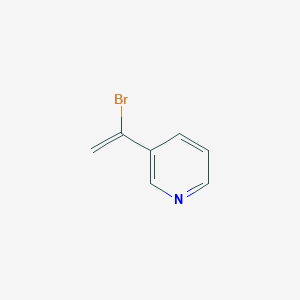
3-(1-Bromovinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)pyridine typically involves the bromination of 3-vinylpyridine. One common method is the addition of bromine to 3-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This reaction sequence allows for the preparation of chromatographically pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has also been explored for the preparation of pyridine derivatives .
化学反応の分析
Types of Reactions
3-(1-Bromovinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-(1-alkoxyvinyl)pyridines when using alkoxides.
Oxidation: Various oxidized pyridine derivatives.
Coupling: Biaryl compounds when participating in Suzuki-Miyaura coupling.
科学的研究の応用
3-(1-Bromovinyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(1-Bromovinyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group can undergo substitution reactions, while the pyridine ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Features an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Alkoxyvinyl group instead of bromovinyl.
Uniqueness
3-(1-Bromovinyl)pyridine is unique due to its specific substitution pattern and reactivity
特性
分子式 |
C7H6BrN |
|---|---|
分子量 |
184.03 g/mol |
IUPAC名 |
3-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 |
InChIキー |
DBGMDBGORHRHOY-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CN=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


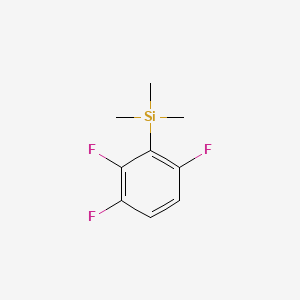
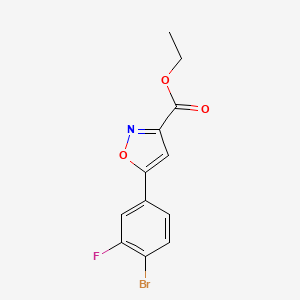
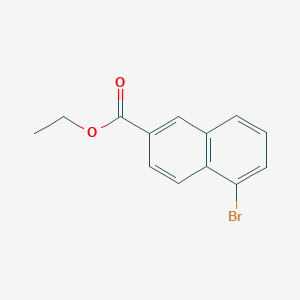
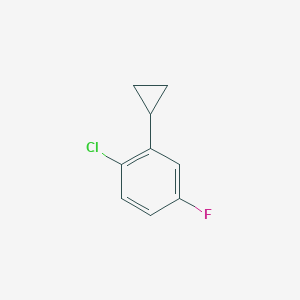
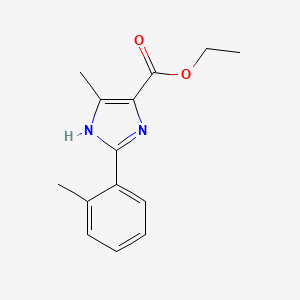
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
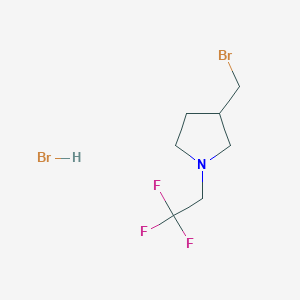
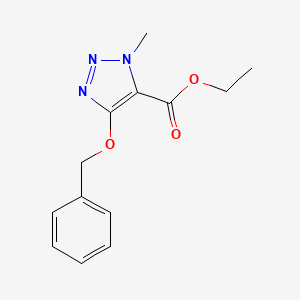
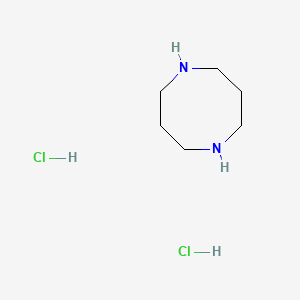
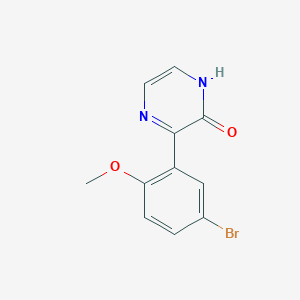
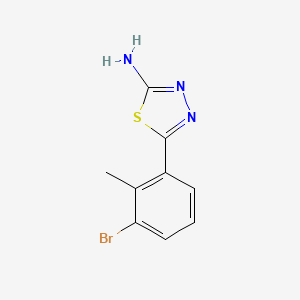
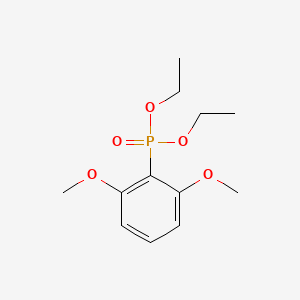
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)
